Binding Affinity at Human H3 Receptor
(R)-3-Cyclopropylmorpholine exhibits potent binding affinity to the human histamine H3 receptor (H3R), a key target for neurological disorders. In a BRET assay using HEK293T cells expressing recombinant NLuc/GPCR-fused H3R, the compound demonstrated a dissociation constant (Kd) of 1.35 nM [1]. This high affinity suggests its potential as a lead compound or pharmacophore in H3R antagonist/inverse agonist development [1].
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 1.35 nM |
| Comparator Or Baseline | Reference H3R ligands (e.g., histamine, pitolisant) typically show Kd or Ki values in the low nanomolar range; direct comparator data for (S)-enantiomer is not available in this assay. |
| Quantified Difference | N/A (no direct comparator data in this specific assay) |
| Conditions | Binding affinity to human recombinant NLuc/GPCR-fused H3R expressed in HEK293T cells measured after 30 mins by furimazine substrate based BRET assay |
Why This Matters
This nanomolar binding affinity positions (R)-3-cyclopropylmorpholine as a valuable starting point for H3R-targeted drug discovery, where high potency is crucial for therapeutic efficacy.
- [1] BindingDB entry BDBM50538677 (CHEMBL4635634). Affinity Data: Kd=1.35nM for human H3R. View Source
